4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of bromomethyl derivatives This compound is characterized by the presence of a bromomethyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 1-methyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted dihydropyridinones.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzyme activities, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- Methyl 4-(bromomethyl)benzoate
- 4-Bromobenzaldehyde
Comparison
Compared to other bromomethyl derivatives, 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one is unique due to its dihydropyridinone ring structure, which imparts distinct chemical reactivity and biological activity. While compounds like 4-(bromomethyl)benzoic acid and methyl 4-(bromomethyl)benzoate are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and biological research.
Properties
CAS No. |
1236031-42-7 |
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Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5H2,1H3 |
InChI Key |
TXLBLTVJLCDDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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